Cas no 921798-28-9 (N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-4-(4-fluorobenzenesulfonyl)butanamide)
N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-4-(4-fluorobenzenesulfonyl)butanamide Chemical and Physical Properties
Names and Identifiers
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- N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)sulfonylbutanamide
- N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide
- F2252-0335
- 921798-28-9
- AKOS024631492
- N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(4-fluorobenzenesulfonyl)butanamide
- N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-4-(4-fluorobenzenesulfonyl)butanamide
-
- Inchi: 1S/C23H21FN2O5S2/c1-2-30-19-6-3-5-15-13-20(31-22(15)19)18-14-32-23(25-18)26-21(27)7-4-12-33(28,29)17-10-8-16(24)9-11-17/h3,5-6,8-11,13-14H,2,4,7,12H2,1H3,(H,25,26,27)
- InChI Key: CHPOBVDAGTXGAX-UHFFFAOYSA-N
- SMILES: C(NC1=NC(C2=CC3=CC=CC(OCC)=C3O2)=CS1)(=O)CCCS(C1=CC=C(F)C=C1)(=O)=O
Computed Properties
- Exact Mass: 488.08759228g/mol
- Monoisotopic Mass: 488.08759228g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 33
- Rotatable Bond Count: 9
- Complexity: 756
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 135Ų
N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-4-(4-fluorobenzenesulfonyl)butanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2252-0335-2μmol |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(4-fluorobenzenesulfonyl)butanamide |
921798-28-9 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2252-0335-5μmol |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(4-fluorobenzenesulfonyl)butanamide |
921798-28-9 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2252-0335-10μmol |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(4-fluorobenzenesulfonyl)butanamide |
921798-28-9 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2252-0335-20μmol |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(4-fluorobenzenesulfonyl)butanamide |
921798-28-9 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2252-0335-1mg |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(4-fluorobenzenesulfonyl)butanamide |
921798-28-9 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2252-0335-2mg |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(4-fluorobenzenesulfonyl)butanamide |
921798-28-9 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2252-0335-3mg |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(4-fluorobenzenesulfonyl)butanamide |
921798-28-9 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2252-0335-4mg |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(4-fluorobenzenesulfonyl)butanamide |
921798-28-9 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2252-0335-5mg |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(4-fluorobenzenesulfonyl)butanamide |
921798-28-9 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2252-0335-10mg |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(4-fluorobenzenesulfonyl)butanamide |
921798-28-9 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-4-(4-fluorobenzenesulfonyl)butanamide Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-4-(4-fluorobenzenesulfonyl)butanamide
Professional Introduction to N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-4-(4-fluorobenzenesulfonyl)butanamide (CAS No. 921798-28-9)
N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-4-(4-fluorobenzenesulfonyl)butanamide is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 921798-28-9, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry. The structural complexity of this molecule, featuring a combination of benzofuran, thiazole, and fluorobenzenesulfonyl moieties, contributes to its unique pharmacological properties.
The benzofuran moiety in the molecular structure of N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-4-(4-fluorobenzenesulfonyl)butanamide is particularly noteworthy. Benzofuran derivatives have been widely studied for their potential applications in the treatment of various diseases, including cancer and neurological disorders. The presence of the ethoxy group at the 7-position of the benzofuran ring enhances the solubility and bioavailability of the compound, which is a critical factor in drug design. Recent studies have highlighted the role of benzofuran derivatives in modulating enzyme activity and inhibiting pathways associated with inflammation and cell proliferation.
The thiazole ring is another key structural feature of this compound. Thiazole derivatives are well-known for their broad spectrum of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. The incorporation of a thiazole ring into the molecular framework of N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-4-(4-fluorobenzenesulfonyl)butanamide not only contributes to its stability but also enhances its interaction with biological targets. This has led to extensive research into thiazole-based compounds as potential therapeutic agents.
The fluorobenzenesulfonyl group at the 4-position of the butanamide moiety adds another layer of complexity to this molecule. Fluoro substituents are frequently employed in drug design due to their ability to improve metabolic stability and binding affinity. The sulfonyl group further enhances the electrophilicity of the molecule, making it more reactive towards nucleophilic substrates. This property is particularly useful in designing molecules that require covalent bonding with biological targets, such as enzymes and receptors.
Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic and pharmacodynamic properties of complex molecules like N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-4-(4-fluorobenzenesulfonyl)butanamide with greater accuracy. Molecular docking studies have shown that this compound interacts strongly with several key targets involved in cancer progression, including kinases and transcription factors. These interactions suggest that the compound may have potential applications in developing novel anticancer therapies.
In vitro studies have demonstrated that N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2 -yl -4-(4-fluorobenzenesulfonyl)butanamide exhibits significant inhibitory activity against various enzymes associated with inflammation and cell signaling pathways. For instance, it has been shown to inhibit lipoxygenase and cyclooxygenase enzymes, which are key mediators of inflammatory responses. Additionally, preliminary studies suggest that this compound may also modulate the activity of kinases involved in cell proliferation and survival.
The combination of these structural features makes N - 4 - ( 7 - ethoxy - 1 - benzofuran - 2 - yl ) - 1 , 3 - thiazol - 2 - yl - 4 - ( 4 - fluorobenzenesulfonyl ) butanamide a promising candidate for further development as a therapeutic agent. Ongoing research aims to optimize its pharmacological properties and explore its potential applications in treating various diseases. The use of advanced synthetic methodologies will be crucial in achieving this goal.
The development of new drugs often involves iterative processes of synthesis, characterization, and testing. Computational tools play a vital role in guiding these processes by predicting the outcomes of synthetic modifications and helping to identify potential lead compounds. In the case of N - 4 - ( 7 - ethoxy -1-benzofuran -2 -yli ) -1 , 3 -thiazol -2 -yli ) -4 -( 4 -fluorobenzenesulfonyl)butanamide, computational studies have already provided valuable insights into its structure-function relationships.
The future prospects for this compound are promising. As our understanding of biological pathways continues to grow, so does our ability to design molecules that can modulate these pathways effectively. The unique combination of structural features in N - 4 -(7-ethoxy -1-benzofuran -2yli )-1 ,3-thiazol -2yli )-−( 44−fluorobenzene sulfonyl )−butanamide (CAS No .921798−28−9) positions it as a valuable tool for both academic research and industrial development . By leveraging cutting-edge technologies and collaborative efforts across disciplines , researchers hope to unlock its full potential as a therapeutic agent .
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